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Compound of Interest

2-Bromo-5-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B156976

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the
Procurement and Application of 2-Bromo-5-(trifluoromethyl)pyridine.

This technical guide provides comprehensive information on 2-Bromo-5-
(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials
science. This document outlines its chemical properties, reliable suppliers for research-grade
material, and detailed experimental protocols for its application in common and powerful cross-
coupling reactions. Furthermore, it delves into the significance of the 5-(trifluoromethyl)pyridine
moiety in the context of drug discovery, specifically in the development of kinase inhibitors, and
visualizes its interaction within a key signaling pathway.

Properties and Procurement of 2-Bromo-5-
(trifluoromethyl)pyridine

2-Bromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a
versatile intermediate in organic synthesis. Its trifluoromethyl group imparts unique electronic
properties, enhancing the metabolic stability and lipophilicity of derivative compounds, making
it a valuable component in the design of novel pharmaceuticals and agrochemicals.

For researchers looking to procure this compound, several reputable suppliers offer it in various
purities suitable for laboratory and developmental work. A summary of key suppliers and their
product specifications is provided below for easy comparison.
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Molecular .
. Product . CAS Molecular . Melting
Supplier Purity Weight ( .
Number Number Formula Point (°C)
g/mol )
Sigma- 50488-42-
661120 97% CeH3BrFsN  226.00 44-48
Aldrich 1
Thermo
AA433810 50488-42-
Scientific 3 96% 1 CeH3BrFsN  226.00 45-47
Chemicals
Oakwood 50488-42-
_ 004308 99% CeHsBrFsN  226.00 45-47
Chemical 1
Matrix Not 50488-42-
o 004308 B CeHsBrFsN  226.00 45-47
Scientific Specified 1
BLD 50488-42-
BD138365  98% CeHsBrFsN  226.00 44-48
Pharm 1

Key Synthetic Applications and Experimental
Protocols

2-Bromo-5-(trifluoromethyl)pyridine is a valuable substrate for a variety of palladium-
catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig
amination reactions. These reactions are fundamental in modern organic synthesis for the
formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an
organohalide and an organoboron compound. The following is a general protocol for the
Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridine with an arylboronic acid,
adapted from established procedures for similar bromopyridines.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

o Materials:
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[e]

2-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

o

Arylboronic acid (1.2 mmol, 1.2 equiv)

[¢]

Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%)

[¢]

Potassium carbonate (K2COs, 2.0 mmol, 2.0 equiv)

[e]

1,4-Dioxane (4 mL)

o

Deionized water (1 mL)

Procedure:

o To an oven-dried reaction vessel, add 2-Bromo-5-(trifluoromethyl)pyridine, the
arylboronic acid, and potassium carbonate.

o Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-
15 minutes.

o Add 1,4-dioxane and deionized water via syringe.
o Add the Palladium(ll) acetate catalyst.
o Heat the reaction mixture to 90-100 °C with vigorous stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.
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Workup & Purification
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Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The following is
a general protocol for the amination of 2-Bromo-5-(trifluoromethyl)pyridine with an aniline

derivative.
Experimental Protocol: Buchwald-Hartwig Amination
o Materials:

2-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

[¢]

Aniline derivative (1.2 mmol, 1.2 equiv)

[¢]

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.01 mmol, 1 mol%)

o

o

Xantphos (0.03 mmol, 3 mol%)

[¢]

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

[e]

Anhydrous toluene (5 mL)

e Procedure:
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o In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to
an oven-dried Schlenk tube.

o Add sodium tert-butoxide, 2-Bromo-5-(trifluoromethyl)pyridine, and the aniline
derivative.

o Add anhydrous toluene.

o Seal the tube and heat the reaction mixture to 100 °C with stirring.

o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature.

o Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.
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Buchwald-Hartwig Amination Experimental Workflow.

Role in Drug Discovery: Kinase Inhibitors and
Signaling Pathways

The 5-(trifluoromethyl)pyridine moiety is a privileged scaffold in medicinal chemistry, particularly
in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell
signaling, and their dysregulation is a hallmark of many diseases, including cancer. The
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trifluoromethyl group can enhance binding affinity to the kinase active site and improve the
pharmacokinetic properties of a drug candidate.

A notable example is the potent and selective PI3K/mTOR inhibitor, PQR309. The synthesis of
this compound and its analogs often involves the Buchwald-Hartwig amination of 2-Bromo-5-
(trifluoromethyl)pyridine or a similar precursor. The 2-amino-5-(trifluoromethyl)pyridine
portion of the molecule plays a critical role in its binding to the PI3Ky kinase.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth,
proliferation, and survival. In many cancers, this pathway is hyperactivated. PQR309 and
similar inhibitors function by binding to the ATP-binding pocket of PI3K, thereby blocking its
kinase activity and inhibiting downstream signaling.

The crystal structure of PQR309 in complex with PI3Ky reveals key interactions. The amino
group of the 2-amino-5-(trifluoromethyl)pyridine moiety forms hydrogen bonds with the
aspartate residues D836, D841, and D964 in the kinase domain. These interactions are crucial
for the high-affinity binding of the inhibitor.
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Inhibition of the PISK/Akt/mTOR Signaling Pathway.
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This guide provides a foundational understanding of the procurement and application of 2-
Bromo-5-(trifluoromethyl)pyridine for research and development. The provided protocols
and diagrams serve as a starting point for further exploration and optimization in the synthesis
of novel compounds with significant potential in various fields of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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